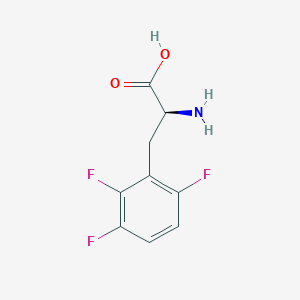

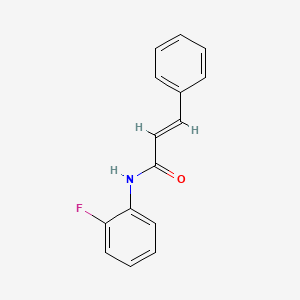

N-(2-Fluorophenyl)Cinnamamide

Overview

Description

N-(2-Fluorophenyl)Cinnamamide is a chemical compound that has been synthesized and characterized for its potential applications in various fields of research. The compound was prepared by the reaction of cinnamoyl chloride with 4-fluoroaniline and has been studied for its molecular structure and properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of cinnamoyl chloride with 4-fluoroaniline. This method of synthesis is similar to the approaches used in the preparation of other cinnamamide derivatives, which often involve the reaction of cinnamoyl chloride with different amines . The solid-phase synthesis approach has also been employed for the generation of a focused library of N-(phenylalkyl)cinnamides, demonstrating the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through crystallography, revealing that the compound crystallizes with two molecules in the asymmetric unit. The fluorobenzene and phenyl rings are inclined to one another, and the amide portions of the molecules are planar. The 2-fluoroacetamide units and the benzene rings adopt E configurations with respect to the C=C bonds .

Chemical Reactions Analysis

Cinnamamide derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in enantioselective Michael additions with Grignard reagents, leading to products with high diastereomeric excess . Additionally, they can be involved in catalytic, enantioselective difluorination reactions, which afford compounds with vicinal, fluoride-bearing stereocenters .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the fluorine atom can affect the compound's reactivity and interactions with biological targets. For example, the N-(phenylalkyl)cinnamides have been found to be selective antagonists of NR1A/2B receptors, indicating the importance of the phenylalkyl side chain in determining biological activity . The compound's crystal structure also suggests the potential for intermolecular hydrogen bonding and weak C-H...pi interactions, which could influence its solubility and stability .

Scientific Research Applications

Muscle Relaxant and Anti-inflammatory Properties : A study by Musso et al. (2003) reported the synthesis of a compound derived from cinnamamide that exhibited potent centrally acting muscle relaxant properties, along with anti-inflammatory and analgesic activities. This compound was taken into phase I clinical trials.

Anticonvulsant Activity : Guan et al. (2009) synthesized novel N-(2-hydroxyethyl) cinnamamide derivatives and found them to possess significant anticonvulsant activity, as evidenced by tests such as the maximal electroshock (MES) test. These compounds showed lower toxicity and were more effective than certain marketed antiepileptic drugs Guan et al. (2009).

Antidepressant-like Action : A study by Han et al. (2014) focused on the antidepressant-like activity of cinnamamide derivatives. Several compounds exhibited significant antidepressant activity, as measured by the tail suspension test and forced swim test.

Chemical Synthesis and Characterization : Lee et al. (2019) synthesized and characterized the structure of N-(3-nitrophenyl)cinnamamide, a derivative of cinnamamide, through crystallographic studies. This work contributes to the understanding of the structural properties of cinnamamide derivatives Lee et al. (2019).

Antitubercular Evaluation : Patel and Telvekar (2014) designed and synthesized a series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives and evaluated their antitubercular activity. Some compounds exhibited promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment Patel and Telvekar (2014).

Anti-Inflammatory Activity in Sepsis and Acute Lung Injury : Chen et al. (2016) synthesized a series of cinnamamides and evaluated their anti-inflammatory activities. They discovered that one compound, in particular, had the potential to treat sepsis and acute lung injury by targeting and inhibiting MD2/TLR4 pro-inflammatory signaling Chen et al. (2016).

Atopic Dermatitis Treatment : Choi et al. (2019) studied the effects of cinnamamides on atopic dermatitis (AD) and found that they could suppress serum immunoglobulin levels and the expression of T-helper cytokines. This suggests potential for cinnamamides in treating AD Choi et al. (2019).

Future Directions

The cinnamamide scaffold, which is present in N-(2-Fluorophenyl)Cinnamamide, is widely found in many lead compounds reported for treating various diseases . Therefore, this compound could potentially serve as a useful template for designing and synthesizing new drug-like molecules with potential pharmacological activity .

Mechanism of Action

Target of Action

N-(2-Fluorophenyl)Cinnamamide primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucoside bonds present in carbohydrates, releasing glucose for absorption in the intestines .

Mode of Action

This compound interacts with α-glucosidase, inhibiting its activity . Molecular docking studies revealed that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down carbohydrates into glucose, thus reducing the levels of glucose absorbed into the bloodstream .

Biochemical Pathways

By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . The inhibition of α-glucosidase slows down carbohydrate digestion, resulting in a slower release and absorption of glucose. This can help regulate blood glucose levels, particularly beneficial for individuals with diabetes .

Pharmacokinetics

These characteristics indicate potential use as lead drug candidates .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of α-glucosidase . This results in a decrease in the rate of carbohydrate digestion and, consequently, a slower release and absorption of glucose into the bloodstream . On a cellular level, this can help maintain more stable blood glucose levels.

properties

IUPAC Name |

(E)-N-(2-fluorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAVMCPSQILRPK-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358036 | |

| Record name | N-(2-Fluorophenyl)Cinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25893-50-9, 26050-08-8 | |

| Record name | 25893-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Fluorophenyl)Cinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the crystal structure of N-(2-Fluorophenyl)Cinnamamide?

A1: The crystal structure of this compound is notable because it contains two slightly different molecules (A and B) within the same asymmetric unit. [] These two molecules are very similar, with a root-mean-square deviation of only 0.0819 Å when overlaid. [] Both molecules exhibit similar features: the fluorobenzene and phenyl rings are not coplanar, and the amide portion of the molecule is also slightly twisted relative to the fluorobenzene ring. [] This information provides valuable insights into the three-dimensional conformation of the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)